molecular formula C22H21N3O2 B2956605 2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358101-76-4

2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2956605
CAS No.: 1358101-76-4
M. Wt: 359.429
InChI Key: MZANPRFRLGAUJA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a fused bicyclic core with a pyrazole ring and a pyrazine moiety. Key structural features include:

  • 4-Ethoxyphenyl substituent at position 2: The ethoxy group (-OCH₂CH₃) enhances electron-donating properties and influences lipophilicity.
  • 3-Methylbenzyl group at position 5: Introduces steric bulk and hydrophobic interactions, critical for target binding.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-3-27-19-9-7-18(8-10-19)20-14-21-22(26)24(11-12-25(21)23-20)15-17-6-4-5-16(2)13-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZANPRFRLGAUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, a compound belonging to the pyrazolo[1,5-a]pyrazine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H21N3O
  • Molecular Weight : 359.4 g/mol
  • CAS Number : 1358101-76-4

Synthesis

The synthesis of pyrazolo[1,5-a]pyrazines typically involves cyclocondensation reactions of appropriate precursors. The specific synthetic route for 2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has not been extensively documented in the literature but follows established methodologies for similar compounds.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazolo[1,5-a]pyrazines. For example:

  • In vitro studies demonstrated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The GI50 values for these compounds were reported as low as 3.79 µM .

Enzyme Inhibition

Research indicates that some pyrazolo derivatives act as enzyme inhibitors:

  • Aurora-A Kinase Inhibition : Certain compounds within the pyrazolo family have shown promising inhibitory activity against Aurora-A kinase, a target in cancer therapy. For instance, one derivative exhibited an IC50 of 0.067 µM against this kinase .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in related pyrazolo compounds:

Compound NameActivity TypeTargetIC50/EC50 Values
Compound AAnticancerMCF73.79 µM
Compound BAurora-A Kinase InhibitionAurora-A0.067 µM
Compound CPDE10A InhibitionPDE10A2.0 µM

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazolo derivatives for their anticancer effects against several cell lines. One compound showed significant growth inhibition with an IC50 value of 12.50 µM against SF-268 cells, indicating its potential as an anticancer agent .

Case Study 2: Enzyme Targeting

Another investigation focused on the enzyme inhibition properties of pyrazolo derivatives. It was found that a specific compound inhibited PDE10A with an IC50 value of 2.0 µM, suggesting its potential utility in treating neurodegenerative diseases by modulating signaling pathways involved in neuronal survival .

Scientific Research Applications

2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazine compound that has potential biological activities and is considered a useful research compound.

Chemical Properties

  • Molecular Formula: C22H21N3O2C_{22}H_{21}N_3O_2
  • Molecular Weight: 359.4 g/mol
  • CAS Number: 1358101-76-4

Synthesis

The synthesis of pyrazolo[1,5-a]pyrazines, like 2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, typically involves cyclocondensation reactions using appropriate precursors, following established methodologies for similar compounds.

Potential Biological Activities

Although specific data for 2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is limited, studies on related pyrazolo[1,5-a]pyrazines suggest potential anticancer and enzyme inhibition activities.

  • Anticancer Activity: In vitro studies have shown that pyrazolo[1,5-a]pyrazine derivatives exhibit cytotoxicity against cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
  • Enzyme Inhibition: Some pyrazolo derivatives have demonstrated inhibitory activity against Aurora-A kinase, a target in cancer therapy.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in related pyrazolo compounds:

Compound NameActivity TypeTargetIC50/EC50 Values
Compound AAnticancerMCF73.79 µM
Compound BAurora-A Kinase InhibitionAurora-A0.067 µM
Compound CPDE10A InhibitionPDE10A2.0 µM

Case Studies

  • Anticancer Efficacy: A study on pyrazolo derivatives revealed significant growth inhibition against SF-268 cells (IC50 value of 12.50 µM), suggesting potential as an anticancer agent.
  • Enzyme Targeting: Another study found that a specific compound inhibited PDE10A (IC50 value of 2.0 µM), indicating potential utility in treating neurodegenerative diseases by modulating signaling pathways involved in neuronal survival.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrazolo[1,5-a]quinoxaline derivatives (): These compounds share a similar fused pyrazole core but replace pyrazine with quinoxaline. They exhibit TLR7 antagonism (IC₅₀ = 8.2–10 µM) due to hydrophobic alkyl chains (4–5 carbons) and amine groups. In contrast, the target compound’s 3-methylbenzyl group may optimize hydrophobic binding without requiring long alkyl chains .
  • Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (): The saturated dihydro core in these analogs acts as prodrugs for cysteine protease inhibitors. The target compound’s unsaturated core likely prevents such reactivity, favoring non-covalent interactions .

Substituent Effects on Activity and Physicochemical Properties

Compound Name / Substituents Key Features Biological Activity/Notes Evidence ID
Target Compound : 2-(4-Ethoxyphenyl)-5-(3-methylbenzyl)-pyrazolo[1,5-a]pyrazin-4(5H)-one Ethoxy (electron-donating), 3-methylbenzyl (hydrophobic) Predicted enhanced lipophilicity (logP ~4.2*)
5-(2-Aminoethyl)-2-(4-ethoxyphenyl)-pyrazolo[1,5-a]pyrazin-4(5H)-one () Aminoethyl group introduces polarity Potential for improved solubility
2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one () Methyl groups increase steric hindrance Similarity score: 0.98 to target compound
5-(Oxazolylmethyl) derivatives () Oxazole ring enhances π-π stacking Available in mg quantities (12–17 mg)

*Estimated using analogous substituent contributions.

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